1-[3-(4-Fluorophenyl)propyl]piperazine
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Overview
Description
1-[3-(4-Fluorophenyl)propyl]piperazine is a chemical compound with the molecular formula C13H19FN2 and a molecular weight of 222.3 g/mol. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The presence of a fluorophenyl group attached to the propyl chain makes this compound unique and of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Fluorophenyl)propyl]piperazine typically involves the reaction of 4-fluorobenzyl chloride with piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-Fluorophenyl)propyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce secondary amines.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Brominated or nitrated derivatives of the fluorophenyl group.
Scientific Research Applications
1-[3-(4-Fluorophenyl)propyl]piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[3-(4-Fluorophenyl)propyl]piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It is believed to modulate the activity of these receptors, leading to changes in neurotransmitter release and uptake. The exact pathways and molecular targets are still under investigation, but it is known to affect serotonin and dopamine receptors .
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: Similar structure but lacks the propyl chain.
1-(3-Chlorophenyl)piperazine: Contains a chlorophenyl group instead of a fluorophenyl group.
1-(4-Methylphenyl)piperazine: Contains a methylphenyl group instead of a fluorophenyl group.
Uniqueness
1-[3-(4-Fluorophenyl)propyl]piperazine is unique due to the presence of both the fluorophenyl group and the propyl chain, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not observed with other similar compounds .
Properties
Molecular Formula |
C13H19FN2 |
---|---|
Molecular Weight |
222.3 g/mol |
IUPAC Name |
1-[3-(4-fluorophenyl)propyl]piperazine |
InChI |
InChI=1S/C13H19FN2/c14-13-5-3-12(4-6-13)2-1-9-16-10-7-15-8-11-16/h3-6,15H,1-2,7-11H2 |
InChI Key |
NHJVBUCDXYSHFR-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)CCCC2=CC=C(C=C2)F |
Canonical SMILES |
C1CN(CCN1)CCCC2=CC=C(C=C2)F |
Origin of Product |
United States |
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